molecular formula C14H11F3N4O3S2 B2397098 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2176338-54-6

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2397098
CAS RN: 2176338-54-6
M. Wt: 404.38
InChI Key: KRMANVSHBHLYKS-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C14H11F3N4O3S2 and its molecular weight is 404.38. The purity is usually 95%.
BenchChem offers high-quality N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electroluminescence Materials

The compound exhibits interesting properties for electroluminescent devices. Researchers have designed high-efficiency deep-red emissive ionic iridophosphors using 1-(thiophen-2-yl)isoquinoline as the cyclometalating ligand. These iridophosphors, denoted as Ira and Irb, demonstrate remarkable photoluminescence quantum yields (PLQYs) in both solution and aggregated states. The choice of bulky tetraarylborate anions (such as tetraphenylborate and tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) enhances their PLQYs, enabling efficient electroluminescence via a solution-processed approach. These compounds emit intense deep-red room-temperature phosphorescence and serve as promising triplet emitters for high-performance electroluminescent devices .

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Modulators

In the realm of medicinal chemistry, derivatives of this compound have been explored as GIRK channel activators. Specifically, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers have been characterized for their ability to modulate GIRK channels. These channels play a crucial role in neuronal signaling and are implicated in various physiological processes. Further studies are needed to understand the full potential of these derivatives as therapeutic agents .

properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O3S2/c15-14(16,17)24-11-3-5-12(6-4-11)26(22,23)18-8-10-9-21(20-19-10)13-2-1-7-25-13/h1-7,9,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMANVSHBHLYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

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